Oleoylcarnitine

Overview

Description

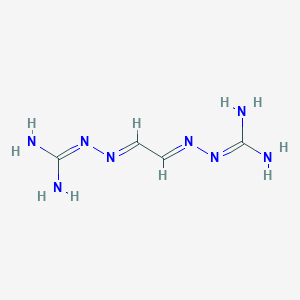

Molecular Structure Analysis

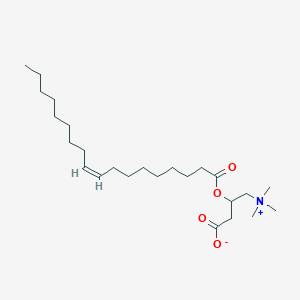

Oleoylcarnitine is an oleic acid ester of carnitine. It is believed that there are more than 1000 types of acylcarnitines in the human body .Chemical Reactions Analysis

Oleoylcarnitine, the metabolite which accumulates through suppression of fatty acid β-oxidation, can enhance hepatocarcinogenesis via STAT3 activation .Physical And Chemical Properties Analysis

Oleoylcarnitine is a solid substance with a white to off-white color. It is hygroscopic and has a melting point of >106°C. It is slightly soluble in methanol and water when heated .Scientific Research Applications

Metabolic Function

Oleoylcarnitine plays a crucial role in metabolism , particularly in the transport of long-chain fatty acids into the mitochondria for β-oxidation, which is a major source of energy for cell activities . This process is essential for maintaining the balance of intracellular sugar and lipid metabolism.

Cardiovascular Health

In cardiology research, Oleoylcarnitine has been associated with cardiovascular mortality. A study found that higher levels of Oleoylcarnitine were linked to an increased risk of cardiovascular death in subjects undergoing hemodialysis . This suggests its potential as a biomarker for cardiovascular risk assessment.

Renal Health

Oleoylcarnitine’s role in renal health is highlighted by its association with cardiovascular mortality in patients undergoing hemodialysis, indicating its importance in the metabolic processes of individuals with renal impairment .

Allergic Diseases

Research has also explored the correlation between metabolites like Oleoylcarnitine and allergic diseases, suggesting that it may play a role in the progression of such conditions .

Non-alcoholic Fatty Liver Disease (NAFLD)

Oleoylcarnitine is involved in fatty acid metabolism, which has implications for conditions like NAFLD. The regulation mechanism of carnitine in fatty acid metabolism has been studied, indicating its significance in cellular fatty acid uptake and transport .

Cancer Research

The transport of fatty acids into mitochondria for energy production is also relevant in cancer research, as altered metabolism is a hallmark of cancer cells. Oleoylcarnitine could be involved in the metabolic reprogramming observed in cancerous tissues .

Mechanism of Action

Target of Action

Oleoylcarnitine primarily targets the glycine transporter 2 (GlyT2) . It acts as an inhibitor of GlyT2, displaying selectivity for GlyT2 over GlyT1 . Additionally, oleoylcarnitine is involved in the transport of long-chain fatty acids into the mitochondria .

Mode of Action

Oleoylcarnitine interacts with its targets by inhibiting GlyT2 . This inhibition is thought to serve as a feedback inhibition mechanism of insulin action . In healthy subjects, increased concentrations of insulin effectively inhibit long-chain acylcarnitine production .

Biochemical Pathways

Oleoylcarnitine is generally formed through esterification with long-chain fatty acids obtained from the diet . Its main function is to ensure long-chain fatty acid transport into the mitochondria . This role is crucial in the β-oxidation pathway, where fatty acids are oxidized .

Pharmacokinetics

The pharmacokinetics of carnitine and short-chain acylcarnitines, like oleoylcarnitine, are characterized by multicompartmental kinetics with prolonged absorption and low bioavailability of oral doses . They also exhibit slow distribution into tissues and high, concentration-dependent renal clearance .

Result of Action

The action of oleoylcarnitine results in increased intracellular content of long-chain acylcarnitines . This increase is thought to serve as a feedback inhibition mechanism of insulin action . In addition, oleoylcarnitine enhances sphere formation by HCC cells via STAT3 activation .

Action Environment

The action of oleoylcarnitine is influenced by environmental factors such as diet and metabolic conditions. For instance, oleoylcarnitine accumulates during certain metabolic conditions, such as fasting . Moreover, in obesity-driven and NASH-driven hepatocellular carcinoma (HCC), metabolic reprogramming mediated by the downregulation of CPT2 enables HCC cells to escape lipotoxicity and promotes hepatocarcinogenesis .

Safety and Hazards

Future Directions

Oleoylcarnitine, the long-chain acylcarnitine with the strongest association with cardiovascular mortality in unadjusted analysis, remained associated with 1-year cardiovascular death after multivariable adjustment . Another study found that oleoylcarnitine concentration significantly increases in the Dih10 cells with stable CPT2 knock down . These findings suggest that oleoylcarnitine could be a potential target for future research in the treatment of various diseases.

properties

IUPAC Name |

3-[(Z)-octadec-9-enoyl]oxy-4-(trimethylazaniumyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H47NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4/h12-13,23H,5-11,14-22H2,1-4H3/b13-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPOLTUVFXFHAHI-SEYXRHQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H47NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101119871 | |

| Record name | 1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101119871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13962-05-5 | |

| Record name | 1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-, inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13962-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oleoylcarnitine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013962055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101119871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Rifamycin, 4-O-[2-(hexahydro-1H-azepin-1-yl)-2-oxoethyl]-](/img/structure/B228313.png)

![N-[4-acetyl-5-(4-fluorophenyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B228316.png)

![N-[4-acetyl-5-(6-nitro-1,3-benzodioxol-5-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B228321.png)

![N-[3-oxo-3-[(2Z)-2-(2-oxo-1-propan-2-ylindol-3-ylidene)hydrazinyl]propyl]benzamide](/img/structure/B228323.png)

![N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]-2-phenylacetamide](/img/structure/B228324.png)

![10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16,17-triol](/img/structure/B228342.png)

![N-[4-(6-chloro-4-phenyl-2-quinolinyl)phenyl]acetamide](/img/structure/B228345.png)

![2-bromo-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid](/img/structure/B228346.png)